Glycolaldehyde

描述

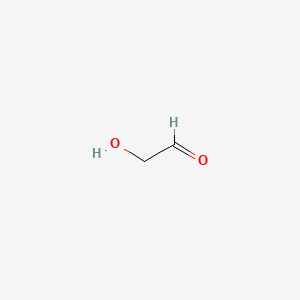

This compound is the this compound derived from ethylene glycol. The parent of the class of glycolaldehydes. It has a role as a fundamental metabolite and a human metabolite. It is a tautomer of a (Z)-1,2-ethenediol.

属性

IUPAC Name |

2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074693 | |

| Record name | Acetaldehyde, hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent colorless solid; [Merck Index], Solid | |

| Record name | Glycolaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.97 [mmHg] | |

| Record name | Glycolaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-46-8 | |

| Record name | Glycolaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glycolaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycollaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0A0XPU08U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97 °C | |

| Record name | Glycolaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glycolaldehyde's Role in Abiogenesis: A Technical Guide to its Centrality in Origin of Life Theories

Abstract

Glycolaldehyde, the simplest monosaccharide, holds a pivotal position in contemporary origin of life research, particularly within the context of the "RNA World" hypothesis. Its significance stems from its role as a key precursor to ribose, the sugar backbone of ribonucleic acid. This technical guide provides an in-depth examination of this compound's involvement in prebiotic chemistry. It covers its plausible formation pathways on the early Earth and in extraterrestrial environments, its central function in the formose reaction for the synthesis of larger sugars, and the experimental evidence supporting these theories. Detailed experimental protocols, quantitative data from key studies, and visual representations of chemical pathways and workflows are presented to offer a comprehensive resource for researchers, chemists, and astrobiologists.

Introduction: The RNA World and the Prebiotic Sugar Problem

The RNA World hypothesis posits that life on Earth passed through a stage where RNA molecules were the primary agents of both information storage (like DNA) and catalysis (like proteins).[1] A fundamental requirement for this hypothesis is a plausible prebiotic pathway for the synthesis of RNA's building blocks, including the pentose sugar D-ribose. However, the abiotic synthesis of ribose is fraught with challenges. The formose reaction, the classical pathway for forming sugars from formaldehyde, typically produces a complex, intractable mixture of many sugars, with ribose being a minor and unstable component.[2][3] This "sugar problem" has led researchers to focus on the initial and rate-limiting steps of sugar synthesis, where this compound (HOCH₂-CHO) emerges as a critical intermediate.[4][5] Understanding the prebiotic availability and subsequent reactivity of this compound is therefore essential to constructing a viable path to the RNA World.

Prebiotic Synthesis of this compound

For this compound to play a role in the origin of life, there must be plausible mechanisms for its formation on the prebiotic Earth. Research has focused on both terrestrial and extraterrestrial sources.

Terrestrial Formation: The First Step of the Formose Reaction

The formose reaction is believed to begin with the dimerization of formaldehyde (HCHO) to form this compound (C₂H₄O₂).[4] This initial step is slow and represents a bottleneck for the entire process. Computational studies using DFT methods suggest that this dimerization can be catalyzed by minerals like calcium hydroxide, Ca(OH)₂, which acts as both a base and a Lewis acid to facilitate the reaction.[6][7]

Extraterrestrial Formation and Delivery

This compound has been detected in numerous extraterrestrial environments, including star-forming regions like Sagittarius B2(N), solar-type protostars, and comets.[1][8][9] This suggests that this compound is a common molecule in the cosmos. Laboratory experiments simulating conditions in dense molecular clouds have shown that this compound can be formed by the surface hydrogenation of carbon monoxide (CO) molecules on icy dust grains.[10][11] The subsequent delivery of this extraterrestrially synthesized this compound to the early Earth via comets and meteorites is considered a significant potential source.[8][12] Impact experiments have demonstrated that this compound can survive the pressures (4.5 to 25 GPa) associated with such delivery events.[8][13]

The Central Role of this compound in the Formose Reaction

Once present, this compound serves as the starting point for the autocatalytic cycle of the formose reaction, which builds larger sugars.[4]

Mechanism of Sugar Elongation

The formose reaction proceeds through a series of aldol additions, retro-aldol reactions, and isomerizations.[4] The key steps involving this compound are:

-

Glyceraldehyde Formation: this compound undergoes an aldol addition with formaldehyde to produce glyceraldehyde (a 3-carbon sugar).[4][14]

-

Autocatalysis: Glyceraldehyde can isomerize to dihydroxyacetone. A subsequent retro-aldol reaction of a four-carbon sugar (formed from dihydroxyacetone and formaldehyde) can regenerate two molecules of this compound, establishing an autocatalytic cycle.[4]

-

Pentose Formation: this compound can also react with glyceraldehyde or its isomer dihydroxyacetone to form 5-carbon sugars (pentoses), including ribulose, which can then isomerize to ribose.[2][4][15]

// Nodes HCHO [label="Formaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLA [label="this compound (C2)", fillcolor="#FBBC05", fontcolor="#202124"]; GLYC [label="Glyceraldehyde (C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHA [label="Dihydroxyacetone (C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TET [label="Tetroses (C4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PENT [label="Pentoses (C5)\n(Ribose, Arabinose, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HEX [label="Hexoses (C6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side [label="Complex Mixture\n(Tar, Carboxylic Acids)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HCHO -> GLA [label=" Dimerization"]; GLA -> GLYC [label=" + Formaldehyde\n(Aldol Addition)"]; GLYC -> DHA [label=" Isomerization", style=dashed, dir=both]; GLA -> PENT [label=" + Glyceraldehyde"]; DHA -> PENT [label=" + this compound"]; GLYC -> HEX [label=" + Glyceraldehyde"]; TET -> GLA [label=" Retro-Aldol\n(Autocatalysis)", style=dotted, constraint=false]; DHA -> TET [label=" + Formaldehyde"]; PENT -> Side; HEX -> Side;

// Rank settings for layout {rank=same; HCHO;} {rank=same; GLA;} {rank=same; GLYC; DHA;} {rank=same; TET; PENT;} {rank=same; HEX;} {rank=same; Side;} } .dot Caption: Simplified pathway of the formose reaction starting from this compound.

The Challenge of Selectivity and Stability

While the formose reaction can produce ribose, the yield is typically very low (<1%), and the resulting sugars are unstable in the alkaline conditions required for the reaction, quickly degrading into a complex tar-like substance.[2][3] This lack of selectivity and stability is a major hurdle for the prebiotic synthesis of RNA. Research has shown that minerals, particularly those containing borate, can stabilize ribose and other sugars by forming complexes with their cis-diol groups, potentially sequestering them from the reactive mixture and preventing degradation.[16][17][18]

Quantitative Analysis of this compound-Derived Products

The yields of key biomolecules from reactions involving this compound are highly dependent on the specific conditions and catalysts used. The following table summarizes quantitative data from several pivotal studies.

| Starting Material(s) | Catalyst / Conditions | Key Product(s) | Yield / Ratio | Reference(s) |

| Formaldehyde | Ca(OH)₂, heat | Mixed Sugars | Ribose: <1% of total sugars | [2][3] |

| Formaldehyde, Glycerolphosphate | Heat | Racemic Ribose-2,4-diphosphate | Up to 23% | [2] |

| Formaldehyde, this compound | L-amino acids (e.g., L-alanine) | D-Glyceraldehyde | D/L ratio up to 60:40 | [14] |

| This compound, Formaldehyde-¹³C | Borate buffer (pH 10.4), 65°C | 5-¹³C-Ribose, 5-¹³C-Arabinose | Major products | [19] |

| Formaldehyde, this compound | Phosphate buffer (pH 5.7-7.6), CaCl₂, 95°C | Pentoses | Higher yield at higher pH and this compound concentration | [19] |

| This compound | Montmorillonite clays, Impact (4.5-25 GPa) | This compound | Survival of starting material | [8] |

| Formaldehyde | Atmospheric photochemical model | This compound | Production rate: ~1x10⁷ mol/yr; Ocean concentration: ≤1 µM | [20] |

| This compound, DL-glyceraldehyde | Calcium hydroxide, Ball mill | C3-C7 monosaccharides | Kinetically accelerated vs. aqueous solution | [21] |

Key Experimental Protocols

Reproducing plausible prebiotic conditions is key to testing hypotheses. Below are summarized protocols from foundational experiments.

Protocol: L-Amino Acid Catalyzed Asymmetric Synthesis of Glyceraldehyde

This experiment demonstrates a potential pathway for the emergence of homochirality in sugars.

-

Objective: To determine if L-amino acids can catalyze the enantioselective synthesis of D-glyceraldehyde from formaldehyde and this compound.

-

Methodology:

-

A solution is prepared containing formaldehyde, this compound, and a specific L-amino acid (e.g., L-alanine, L-valine) in water.

-

The solution is maintained at a constant temperature (e.g., 20°C) for a set period.

-

The reaction is quenched, and the glyceraldehyde product is isolated and purified, often by derivatization with 2,4-dinitrophenylhydrazine.

-

The D/L ratio of the resulting glyceraldehyde derivative is determined using chiral high-pressure liquid chromatography (HPLC).

-

-

Reference: Based on the work of Breslow and colleagues.[14]

Protocol: Mineral-Catalyzed Formose Reaction

This protocol investigates the role of minerals, plausible on the early Earth, in catalyzing sugar formation.

-

Objective: To assess the catalytic activity of minerals (e.g., clay minerals like kaolinite, or borates like colemanite) in the formose reaction.

-

Methodology:

-

An aqueous solution of formaldehyde and/or this compound is prepared.

-

A powdered mineral catalyst is added to the solution.

-

The suspension is heated (e.g., 40-80°C) under controlled pH conditions (which can range from neutral to alkaline) for a specified duration.

-

Samples are taken periodically, and the reaction is stopped (e.g., by acidification).

-

The products are derivatized (e.g., trimethylsilylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the sugars produced.

-

-

Reference: Based on studies of clay and borate mineral catalysis.[4][19][17]

Protocol: Simulation of Interstellar Ice Chemistry

This workflow simulates the formation of organic molecules, including this compound, in deep space.

-

Objective: To demonstrate the formation of this compound and other complex organics from simple molecules under simulated interstellar medium (ISM) conditions.

-

Methodology:

-

Ice Deposition: A mixture of simple gases (e.g., H₂O, CO, CH₃OH) is deposited onto a cryogenic substrate (e.g., at 10-15 K) within a high-vacuum chamber to form an ice analog.

-

Energetic Processing: The ice is irradiated with ultraviolet (UV) photons or bombarded with energetic electrons to simulate cosmic rays and starlight.

-

Warming & Sublimation (TPD): The sample is slowly warmed. Volatile species desorb from the surface and are detected by a mass spectrometer (Temperature Programmed Desorption).

-

Residue Analysis: A non-volatile organic residue may remain at room temperature. This residue is removed from the chamber and analyzed using advanced techniques like multidimensional GC-MS to identify complex products like this compound and glyceraldehyde.

-

-

Reference: Based on experiments conducted in astrochemistry laboratories.[22][23]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gases [label="Prepare Gas Mixture\n(H₂O, CO, CH₃OH, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; deposition [label="Deposit Ice on Cryogenic\nSubstrate (~15 K) in Vacuum", fillcolor="#FFFFFF", fontcolor="#202124"]; processing [label="Energetic Processing\n(UV Irradiation / Electrons)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tpd [label="Slow Warming (TPD)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_gas [label="Analyze Volatiles\n(Mass Spectrometry)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_residue [label="Analyze Room Temp. Residue\n(GC-MS)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> gases; gases -> deposition; deposition -> processing; processing -> tpd; tpd -> analysis_gas; tpd -> analysis_residue; {analysis_gas, analysis_residue} -> end; } .dot Caption: Workflow for interstellar medium (ISM) ice simulation experiments.

Conclusion and Future Research Directions

This compound is undeniably a cornerstone molecule in theories concerning the prebiotic synthesis of sugars and the origin of the RNA World. Its formation from simple precursors like formaldehyde and carbon monoxide is plausible under both terrestrial and extraterrestrial conditions. As the primary C₂ building block in the formose reaction, it initiates the pathway toward the synthesis of glyceraldehyde, pentoses, and hexoses.

However, significant challenges remain. The "messiness" of the formose reaction, leading to low yields and instability of key products like ribose, necessitates further investigation into selective catalytic systems. The role of mineral surfaces (clays, borates, serpentinites), mechanochemical forces (e.g., from meteorite impacts), and environmental cycling (e.g., wet-dry cycles) are promising areas of research that may provide mechanisms for enhancing the yield and stability of this compound-derived sugars.[17][21][24] Furthermore, exploring alternative, non-formose pathways to ribose that may still involve this compound or its derivatives remains a critical objective in the quest to understand the origins of life.

References

- 1. RNA world - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. cogitosjournalclub.com [cogitosjournalclub.com]

- 4. Formose reaction - Wikipedia [en.wikipedia.org]

- 5. intelligentdesignscience.wordpress.com [intelligentdesignscience.wordpress.com]

- 6. Prebiotic Synthesis of this compound and Glyceraldehyde from Formaldehyde: A Computational Study on the Initial Steps of the Formose Reaction [iris.cnr.it]

- 7. researchgate.net [researchgate.net]

- 8. Cometary this compound as a Source of pre-RNA Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of this compound toward the solar-type protostar NGC 1333 IRAS2A | Astronomy & Astrophysics (A&A) [aanda.org]

- 10. [1705.09235] Experimental evidence for this compound and Ethylene Glycol formation by surface hydrogenation of CO molecules under dense molecular cloud conditions [arxiv.org]

- 11. lfa.strw.leidenuniv.nl [lfa.strw.leidenuniv.nl]

- 12. Abiogenesis - Wikipedia [en.wikipedia.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 17. confit.atlas.jp [confit.atlas.jp]

- 18. researchgate.net [researchgate.net]

- 19. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]

- 23. A possible prebiotic route for the formation of ribose: a natural formose type reaction | Institut d'Astrophysique Spatiale [ias.u-psud.fr]

- 24. Serpentinization-Associated Mineral Catalysis of the Protometabolic Formose System - PMC [pmc.ncbi.nlm.nih.gov]

Glycolaldehyde: A Precursor to Prebiotic Amino Acid Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The abiotic synthesis of amino acids from simple precursor molecules is a cornerstone of origin-of-life research and holds significant implications for the fields of synthetic biology and drug development. Among the plausible prebiotic feedstock molecules, glycolaldehyde, the simplest sugar, has emerged as a key intermediate in the formation of a diverse range of amino acids. This technical guide provides a comprehensive overview of the role of this compound in amino acid synthesis, detailing the underlying chemical pathways, experimental protocols, and quantitative outcomes.

Introduction

This compound (CHOCH₂OH) is a two-carbon aldehyde that can be formed from the condensation of two formaldehyde molecules in the formose reaction.[1] Its strategic position as an intermediate in sugar chemistry and its reactivity with ammonia and other simple nitrogenous compounds make it a potent precursor for the abiotic synthesis of amino acids, the fundamental building blocks of proteins. Experimental evidence demonstrates that this compound can participate in various reaction pathways to yield a suite of amino acids, including proteinogenic and non-proteinogenic varieties.

Key Reaction Pathways

Several distinct chemical pathways have been identified through which this compound can be converted into amino acids under plausible prebiotic conditions. These include formose-like reactions, thiol-catalyzed synthesis, and pathways involving oxidative steps.

Formose-like Reaction and Subsequent Amination

The formose reaction, a self-catalyzed polymerization of formaldehyde, produces a complex mixture of sugars, with this compound as a key intermediate.[1] In the presence of ammonia, these sugar intermediates can be converted into amino acids. This "ammonia-involved formose-like reaction" is a robust pathway for the formation of a variety of amino acids.[2] The reaction network involves the formation of α-keto acids from the sugar precursors, which then undergo transamination or reductive amination to yield the corresponding amino acids.

References

The Sweet Discovery in the Stars: A Technical Guide to Interstellar Glycolaldehyde

An in-depth exploration of the detection, characteristics, and formation of the first interstellar sugar, providing foundational knowledge for astrochemists, researchers, and scientists in related fields.

Introduction

The discovery of glycolaldehyde (CH₂OHCHO) in the interstellar medium (ISM) marked a significant milestone in astrochemistry, confirming the presence of the simplest monosaccharide sugar in the vast expanses between stars.[1][2] This finding has profound implications for understanding prebiotic chemistry on a cosmic scale, as this compound is a key precursor to more complex sugars like ribose, a fundamental component of RNA.[2][3][4] This technical guide provides a comprehensive overview of the seminal discovery and subsequent observations of interstellar this compound, detailing the experimental methodologies, quantitative data, and proposed formation mechanisms.

Observational Detections and Quantitative Data

The first detection of this compound was made in 2000 by J. M. Hollis, F. J. Lovas, and P. R. Jewell, who observed millimeter-wave rotational transitions from the molecule toward the Galactic center source Sagittarius B2(N) (Sgr B2(N)).[1][2][5] This giant molecular cloud is considered one of the best astrophysical laboratories for detecting complex organic molecules.[6] Subsequent observations have confirmed its presence in various other astrophysical environments, including other massive star-forming regions, solar-type protostars, and comets.[3][7][8]

Initial Detection: NRAO 12-meter Telescope

The groundbreaking initial detection was achieved using the National Science Foundation's 12-meter Telescope on Kitt Peak, Arizona.[2] Six rotational transitions of this compound were identified in the millimeter-wavelength region, providing conclusive evidence of its existence in the ISM.[2][5]

Confirmatory Observations

Further studies have been conducted using more advanced instruments, providing more detailed quantitative data on the physical and chemical properties of interstellar this compound.

-

Green Bank Telescope (GBT): Observations with the 100m Green Bank Telescope detected four rotational transitions at lower frequencies (13.48 to 22.14 GHz).[9] These observations surprisingly revealed a much colder component of this compound, with a state temperature of approximately 8 K, in contrast to the ~50 K derived from the initial millimeter-wave detections.[9][10]

-

Arizona Radio Observatory (ARO) 12m Telescope: A comprehensive study using the ARO 12m telescope observed forty favorable transitions in the 2 and 3 mm range (68–169 GHz) toward Sgr B2(N).[11] This extensive survey detected 38 of these lines, providing robust confirmation of the molecule's presence and allowing for a detailed analysis of its physical conditions.[11]

-

Shanghai Tianma 65m Radio Telescope (TMRT): More recent observations have shown that the spatial distribution of this compound and its reduced alcohol, ethylene glycol, is widespread around Sagittarius B2, extending over a linear size of approximately 36 parsecs (about 117 light years).[12][13]

The quantitative data derived from these and other observations are summarized in the tables below.

Table 1: Observational Parameters for this compound toward Sagittarius B2(N)

| Parameter | Value | Telescope/Reference |

| Column Density (N) | 5.9 x 10¹³ cm⁻² | ARO 12m[11] |

| Fractional Abundance (f(H₂)) | 5.9 x 10⁻¹¹ | ARO 12m[11] |

| Rotational Temperature (T_rot) | ~8 K (cold component) | GBT[9][10] |

| Rotational Temperature (T_rot) | ~50 K (warm component) | NRAO 12m[9][10] |

| LSR Velocity (V_LSR) | 62.3 ± 2.4 km s⁻¹ | ARO 12m[11] |

| Linewidth (ΔV₁/₂) | 8.3 ± 3.4 km s⁻¹ | ARO 12m[11] |

| Source Coordinates (J2000) | RA 17:47:20.4, Dec -28:23:07 | VLA[14] |

Table 2: Selected this compound Transitions Observed with the Green Bank Telescope toward Sgr B2(N)

| Transition (J' K'a K'c - J'' K''a K''c) | Frequency (MHz) | Observed Antenna Temperature (mK) | LSR Velocity (km s⁻¹) |

| 1₁₀ - 1₀₁ | 13476.990 | 30.3 | 75.4 |

| 2₁₁ - 2₀₂ | 15176.457 | 15.7 (emission) / -41.5 (absorption) | 74.7 / 62.3 |

| 3₁₂ - 3₀₃ | 17978.783 | -80.3 | 63.5 |

| 4₁₃ - 4₀₄ | 22143.763 | -64.4 | 63.0 |

| Data sourced from Hollis et al. (2004) as presented in search results.[9] |

Experimental Protocols: Radio Astronomical Detection

The detection of interstellar molecules like this compound relies on radio astronomy, which uses large telescopes to capture the specific radio frequencies emitted by molecules as they transition between rotational energy states.[15][16]

General Methodology

-

Laboratory Spectroscopy: Before a molecule can be identified in space, its precise rotational transition frequencies must be measured in a laboratory. These frequencies act as a unique "fingerprint" for the molecule.

-

Telescope Observation: A radio telescope is pointed at a target region, such as a molecular cloud. The telescope's receiver system collects the incoming radio waves.

-

Spectral Analysis: The collected signal is processed by a spectrometer, which creates a spectrum—a plot of signal intensity versus frequency.

-

Line Identification: Astronomers search the observed spectrum for emission or absorption features at the known laboratory frequencies of the target molecule. A secure detection requires identifying multiple transitions of the same molecule.[11]

-

Physical Parameter Derivation: Once identified, the properties of the spectral lines (e.g., intensity, width, and shape) are analyzed to derive physical parameters of the gas, such as its temperature, density, and the molecule's abundance.

Key Instrumentation Details

-

Telescopes: The primary instruments used include single-dish radio telescopes like the NRAO 12-meter, Green Bank Telescope (GBT), IRAM 30-meter, and Shanghai Tianma 65m, as well as interferometers like the Atacama Large Millimeter/submillimeter Array (ALMA) and the Plateau de Bure Interferometer (PdBI).[2][5][7][12][17][18][19]

-

Receivers: Highly sensitive, cryogenically cooled heterodyne receivers are used to detect the faint molecular signals.[20][21] These receivers operate in the millimeter and submillimeter wavelength ranges (typically from ~1 to 3 mm).

-

Backends: Digital spectrometers, such as autocorrelators or filter banks, are used to analyze the signal and provide high spectral resolution, which is crucial for resolving the narrow molecular lines and measuring their precise frequencies.[12][22]

-

Calibration: The observational data is carefully calibrated to ensure accurate intensity measurements. This is typically done by observing sources with known flux densities and using "hot" and "cold" loads to characterize the receiver's performance.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Scientists Discover Sugar in Space [nrao.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. gb.nrao.edu [gb.nrao.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Detection of this compound toward the solar-type protostar NGC 1333 IRAS2A | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. molecules:ism:glycolaldehyd [CDMS classic documentation] [cdms.astro.uni-koeln.de]

- 11. researchgate.net [researchgate.net]

- 12. This compound and Ethylene Glycol Detected Around Sagittarius B2----Chinese Academy of Sciences [english.cas.cn]

- 13. [1709.10247] Widespread Presence of this compound and Ethylene Glycol Around Sagittarius B2 [arxiv.org]

- 14. Sagittarius B2 (North) · NRAO/AUI Archives [nrao.edu]

- 15. Detection of Interstellar Molecules [sas.upenn.edu]

- 16. aro.as.arizona.edu [aro.as.arizona.edu]

- 17. IRAM 30-meter telescope detects a possible precursor of biological RNA [web-archives.iram.fr]

- 18. arxiv.org [arxiv.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Using radio astronomical receivers for molecular spectroscopic characterization in astrochemical laboratory simulations: A proof of concept - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 30m telescope – IRAM [iram-institute.org]

- 22. researchgate.net [researchgate.net]

Glycolaldehyde structure and chemical properties

An In-depth Technical Guide on the Structure and Chemical Properties of Glycolaldehyde

Introduction

This compound (IUPAC name: 2-hydroxyacetaldehyde) is the simplest monosaccharide, a diose, with the chemical formula C₂H₄O₂.[1][2][3] It is the smallest possible molecule containing both an aldehyde (-CHO) and a hydroxyl (-OH) group, rendering it a highly reactive and versatile chemical.[2][3] This bifunctionality underpins its significance as a fundamental metabolite in various biological pathways, a key intermediate in organic synthesis, and a molecule of interest in prebiotic chemistry and astrochemistry.[1][3][4] Although it conforms to the general formula for carbohydrates, Cₙ(H₂O)ₙ, it is not strictly considered a saccharide.[2] this compound is typically supplied as a white, transparent solid and is known to have a sweet taste.[1][2] Its presence has been confirmed in organisms from bacteria to humans and even in the interstellar medium, highlighting its ubiquitous nature.[2][3] This guide provides a comprehensive overview of its structure, chemical properties, biological roles, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Structure and Forms

This compound's structure is dynamic and highly dependent on its physical state.

-

Gas Phase: In the gaseous state, it exists as a simple monomer.[2] Computational studies show it can adopt several torsional conformers, with the cis-cis structure being the most stable due to intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen.[4][5]

-

Solid and Liquid States: As a solid or molten liquid, this compound primarily exists as a cyclic dimer, specifically 1,4-dioxane-2,5-diol.[2][4] This dimerization occurs through intermolecular hydrogen bonds.[4]

-

Aqueous Solution: In water, this compound is present as a complex, rapidly interconverting equilibrium mixture of at least four species: the free aldehyde (monomer), the hydrated monomer (gem-diol), and cyclic dimers.[2][3] It is infinitely soluble in water due to extensive hydrogen bonding.[4]

Chemical and Physical Properties

Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-hydroxyacetaldehyde / Hydroxyethanal | [1][2] |

| CAS Number | 141-46-8 | [1][2] |

| PubChem CID | 756 | [1] |

| ChEBI ID | 17071 | [2] |

| SMILES | C(C=O)O | [1] |

| InChI | InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2 | [1][2] |

| InChIKey | WGCNASOHLSPBMP-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₂ | [1] |

| Molar Mass | 60.05 g/mol | [1][2] |

| Appearance | Transparent colorless/white solid | [1][2] |

| Melting Point | 97 °C (207 °F; 370 K) | [1][2] |

| Boiling Point | 131.3 °C (268.3 °F; 404.4 K) | [2][4] |

| Density | 1.065 g/mL | [2] |

| Vapor Pressure | 4.97 mmHg | [1] |

| Solubility in Water | Infinitely soluble / ~725 g/L | [3][4] |

| log P | -1.2 | [4] |

Spectroscopic and Thermochemical Data

| Data Type | Value / Observation | Reference |

| ¹H NMR (D₂O) | Resonances at 4.9 ppm (triplet, C1 of hydrate) and 3.3 ppm (doublet, C2 of hydrate). | [6] |

| ¹³C NMR | Data available via Madison Metabolomics Consortium. | [7] |

| IR Spectroscopy | Spectra have been interpreted in terms of monomeric molecules in the vapor phase. | [5] |

| Mass Spectrometry | Fragmentation of the dimeric form occurs via isomerization of the molecular ion. | [8] |

| Standard Enthalpy of Formation (Gas, 298 K) | –317.50 ± 0.90 kJ/mol | [4] |

| Proton Affinity (PA) | 779.8 kJ mol⁻¹ (Calculated) | [9] |

Reactivity and Chemical Properties

The bifunctional nature of this compound governs its reactivity.[3][4]

-

Condensation Reactions: It can undergo self-condensation, a key step in the formose reaction where two formaldehyde molecules first form this compound, which then converts to glyceraldehyde and subsequently to larger sugars.[2][4] This reaction is considered significant in prebiotic chemistry for the formation of biological building blocks like ribose.[2]

-

Reduction: The aldehyde group can be reduced to produce ethylene glycol.[4]

-

Reactions with Amines: It readily reacts with amines to form imines and other nitrogen-containing compounds.[4]

-

Tautomerization: In acidic or basic solution, it undergoes reversible tautomerization to form (Z)-1,2-ethenediol.[1][2]

-

Stability: this compound is relatively stable under standard conditions but may decompose above 140°C via retro-aldol cleavage to formaldehyde.[4] It can react violently with strong oxidizing agents, bases, and acids.[10]

Biological Role and Signaling Pathways

This compound is a fundamental metabolite found in all eukaryotes.[4] It is primarily located in the mitochondria and is involved in several key metabolic pathways.[4]

Metabolic Origins

This compound is produced endogenously from several sources:[3][11]

-

Pentose Phosphate Shunt: It is transferred by thiamine pyrophosphate during this pathway.[2]

-

Alternate Glycolysis: It can be formed by the action of ketolase on fructose 1,6-bisphosphate.[2]

-

Purine Catabolism: The breakdown of purines leads to the formation of glycolureate, which is hydrolyzed to yield this compound.[2]

-

Glycine Degradation: It can be formed from the amino acid glycine.[11]

Role as an Advanced Glycation End Product (AGE) Precursor

This compound is a highly reactive precursor of Advanced Glycation End Products (AGEs).[12][13] AGEs are formed through non-enzymatic reactions between sugars or reactive aldehydes and proteins, lipids, or nucleic acids.[12] this compound has a protein glycation reactivity reported to be 20,000-fold higher than that of glucose.[12] The accumulation of AGEs is implicated in the pathology of various diseases, including diabetes, renal disease, and atherosclerosis.[12][14]

This compound-derived AGEs interact with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand cell surface receptor.[12][14] This interaction triggers a signaling cascade that promotes cellular dysfunction. In vascular smooth muscle cells, for instance, this signaling leads to increased expression of adhesion molecules like VCAM-1 and ICAM-1, contributing to vascular inflammation.[14] The pathway involves the production of intracellular Reactive Oxygen Species (ROS) and the activation of downstream signaling kinases such as MAPK and the transcription factor NF-κB.[14]

Experimental Protocols

Synthesis: Hydroformylation of Formaldehyde

A primary industrial method for synthesizing this compound is the hydroformylation of formaldehyde.[15][16] This process involves the reaction of formaldehyde with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[15]

Methodology:

-

Reactants: Formaldehyde (source can be formalin or paraformaldehyde), Carbon Monoxide (CO), and Hydrogen (H₂).[15]

-

Catalyst System: A rhodium-based catalyst is typically used for its high activity and selectivity.[15][16] The system comprises a rhodium source (e.g., HRh(CO)(PPh₃)₃) and a fluorophosphite ligand (e.g., 2,2′-ethylidenebis(4,6-di-tert-butylphenyl) fluorophosphite).[15][17]

-

Solvent: A suitable hydroformylation solvent such as N-methyl-2-pyrrolidinone is used.[15]

-

Reaction Conditions: The reaction is carried out in a high-pressure autoclave. Typical conditions include temperatures of 100-120°C and pressures of 8-12.5 MPa.[16][17] The ratio of H₂ to CO can be varied.[15]

-

Procedure: The autoclave is charged with formaldehyde, solvent, and the catalyst system. It is then pressurized with the CO/H₂ mixture and heated to the target temperature for a set duration (e.g., 2 hours).[15][17]

-

Analysis: Upon completion, the product mixture is analyzed to determine the conversion of formaldehyde and the selectivity to this compound.[15] High selectivity to this compound (up to 99.2%) has been reported using this method.[15]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While traditional methods like HPLC and NMR can be used, they often suffer from low selectivity for this compound in complex mixtures.[18][19] A validated, rapid, and precise method using GC-MS has been developed for its quantification.[18]

Methodology:

-

Sample Preparation: The aqueous sample containing this compound is diluted 100-fold in acetonitrile (ACN). An internal standard (IS), such as 10% dimethyl sulfoxide (DMSO) in water, is added.[19] For a 10 mL final volume, 100 µL of the sample and 50 µL of the IS are added to ACN.[19]

-

GC System: A gas chromatograph equipped with a mass spectrometer detector is used.

-

Capillary Column: A free-fatty acid polyethylene glycol (FFAP) capillary stationary phase is used for optimal separation.[18]

-

GC Parameters:

-

Quantification: The concentration of this compound is determined using calibration curves (internal, external, or standard addition).[18]

-

Performance: This method is rapid (run time of 5.3 min), accurate (>90%), and precise (<4% RSD), with a limit of detection (LOD) of 0.104 g/L.[18]

Safety and Handling

This compound is a combustible solid.[10] While it does not meet the criteria for classification under GHS for most reports, some data indicates it may cause an allergic skin reaction.[1][10]

-

Handling: Use in a well-ventilated place.[20] Avoid dust formation and contact with skin and eyes.[20]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (tested to EN 374), and appropriate protective clothing.[20] Respiratory protection (particulate filter) may be necessary if dust is formed.[20]

-

Storage: Store in a dry, cool, and well-ventilated place.[10][21]

-

Incompatibilities: Avoid strong oxidizing agents, acids, and bases, with which it can react violently.[10]

-

Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam as extinguishing agents.[22] Hazardous combustion products include carbon monoxide and carbon dioxide.[21]

References

- 1. This compound | C2H4O2 | CID 756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Buy this compound (EVT-459801) | 141-46-8 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Mass spectra of this compound and glyceraldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. Showing Compound Hydroxyacetaldehyde (FDB003297) - FooDB [foodb.ca]

- 12. This compound, an Advanced Glycation End Products Precursor, Induces Apoptosis via ROS-Mediated Mitochondrial Dysfunction in Renal Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a reactive intermediate for advanced glycation end products, plays an important role in the generation of an active ligand for the macrophage scavenger receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces synergistic effects on vascular inflammation in TNF-α-stimulated vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7301054B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. US9126912B1 - Processes for preparing formaldehyde, this compound and ethylene glycol - Google Patents [patents.google.com]

- 18. The development and validation of a GC-MS method for the quantification of this compound formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. nj.gov [nj.gov]

An In-depth Technical Guide on the Natural Sources and Abundance of Glycolaldehyde in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycolaldehyde, the simplest monosaccharide, is a reactive carbonyl species increasingly recognized for its presence and potential physiological roles in the plant kingdom. This technical guide provides a comprehensive overview of the current understanding of this compound's natural sources, biosynthesis, and abundance in plants. It details the metabolic pathways in which this compound is involved, particularly in the context of photorespiration and abiotic stress responses. This document also outlines detailed experimental protocols for the extraction and quantification of this compound from plant tissues and explores its putative role as a signaling molecule. Quantitative data, where available, are summarized, and key metabolic and signaling pathways are visualized to facilitate a deeper understanding of this emerging molecule of interest.

Introduction

This compound (HOCH₂CHO) is a two-carbon sugar that holds a fundamental position in organic chemistry and has been identified in various biological systems, including plants.[1][2][3][4][5] Its high reactivity, stemming from the presence of both an aldehyde and a hydroxyl group, suggests a dynamic role in plant metabolism and physiology. While its more complex counterpart, methylglyoxal, has been extensively studied as a key signaling molecule in plant stress responses, the specific functions of this compound are beginning to be elucidated.[6][7] This guide synthesizes the current knowledge on this compound in plants, providing a technical resource for researchers investigating its metabolic significance and potential applications.

Natural Occurrence and Abundance in Plants

This compound has been identified in a diverse range of plant species, from single-celled algae to higher plants, indicating its widespread presence in the plant kingdom.[3][4]

Table 1: Documented Presence of this compound in Various Plant Species

| Plant Species | Common Name | Plant Type | Method of Identification | Reference(s) |

| Chlorella sp. | Green algae | Lower Plant (C3) | HPLC-MS with MBTH derivatization | [3][4] |

| Spinacia oleracea | Spinach | Higher Plant (C3) | HPLC-MS with MBTH derivatization | [3][4] |

| Zea mays | Maize | Higher Plant (C4) | HPLC-MS with MBTH derivatization | [3][4] |

| Aeonium decorum f. variegate | - | Succulent (CAM) | HPLC-MS with MBTH derivatization | [3][4] |

| Arabidopsis thaliana | Thale cress | Higher Plant (C3) | Inferred from metabolic pathways | [8][9] |

While the presence of this compound is confirmed, quantitative data on its abundance in different plant tissues and under various physiological conditions remain scarce in the current literature. Most studies have focused on identification rather than absolute quantification. The transient and reactive nature of this compound makes its accurate quantification challenging. However, it is hypothesized that its concentration increases significantly under conditions of abiotic stress, similar to other reactive carbonyl species.[1][6]

Biosynthesis and Metabolic Pathways

This compound is implicated in several key metabolic pathways in plants, most notably as a potential intermediate in a shunt of the photorespiratory cycle and in detoxification processes.

The Putative this compound Shunt in Photorespiration

The conventional photorespiratory pathway is a crucial process in C3 plants that metabolizes the toxic byproduct of RuBisCO's oxygenase activity. A proposed "this compound shunt" offers an alternative route within this pathway.[8][9] In this shunt, hydroxypyruvate, an intermediate of the core photorespiratory cycle, undergoes decarboxylation to form this compound. This is then oxidized to glycolate by an aldehyde dehydrogenase (ALDH), which can re-enter the photorespiratory pathway.[8][9] This shunt is significant as it is proposed to generate a net gain of two moles of NAD(P)H, which can contribute to cellular reducing power for processes like nitrate assimilation and stress defense.[8][9]

Caption: A putative this compound shunt in the photorespiratory pathway.

Detoxification Pathways

Like other reactive aldehydes, excess this compound can be toxic to plant cells. Plants possess efficient detoxification systems to manage the levels of these compounds. The primary mechanism for aldehyde detoxification is the glyoxalase system and the action of aldehyde dehydrogenases (ALDHs).[6][7][10]

The glyoxalase pathway, consisting of the enzymes glyoxalase I (GLYI) and glyoxalase II (GLYII), detoxifies α-oxoaldehydes like methylglyoxal.[6][7] It is highly probable that this system also plays a role in the detoxification of this compound.

Aldehyde dehydrogenases (ALDHs) are a large family of enzymes that catalyze the irreversible oxidation of a wide range of aldehydes to their corresponding carboxylic acids, thereby reducing their toxicity.[10] Specific ALDHs are likely involved in the conversion of this compound to glycolate.[8][9]

Caption: Detoxification of this compound in plant cells.

Role in Abiotic Stress and Signaling

There is growing evidence to suggest that reactive carbonyl species, including this compound, play a dual role in plants under abiotic stress. At high concentrations, they are toxic and contribute to cellular damage. However, at lower concentrations, they may function as signaling molecules, triggering defense and acclimation responses.[1][6]

The accumulation of aldehydes is a common response to various abiotic stresses such as drought, salinity, and extreme temperatures.[1] While direct evidence for this compound-specific signaling pathways is still emerging, it is hypothesized to be part of the complex signaling network that regulates stress responses, likely acting upstream of or in concert with other signaling molecules like reactive oxygen species (ROS) and phytohormones.[6]

Experimental Protocols

Accurate detection and quantification of this compound in plant tissues are crucial for understanding its physiological roles. Due to its reactive nature and low abundance, a derivatization step is often necessary to enhance its stability and detection sensitivity.

Extraction and Derivatization of this compound

This protocol is based on the method described by Li et al. (2022) for the identification of this compound in various plant species.[3][4]

Materials:

-

Fresh plant tissue (e.g., spinach leaves, maize seedlings)

-

Deionized water

-

3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (10 mM in deionized water)

-

Methanol (chromatography grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Ultrasonicator

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thoroughly wash fresh plant tissue with deionized water.

-

Homogenize the tissue in deionized water using a blender or mortar and pestle.

-

For unicellular organisms like Chlorella, prepare a cell suspension.

-

-

Cell Lysis:

-

Derivatization:

-

To the homogenized sample, add an equal volume of 10 mM MBTH solution.

-

Incubate the mixture at room temperature for 12 hours in the dark to allow for the derivatization reaction to complete.[3][4] The reaction involves the condensation of the aldehyde group of this compound with the hydrazone group of MBTH to form a stable azine derivative (GA-MBTH).

-

-

Purification:

-

Centrifuge the derivatized sample at high speed (e.g., 12,000 rpm for 20 minutes) to pellet insoluble debris.

-

Pass the supernatant through a pre-conditioned SPE cartridge to remove interfering compounds. Elute the GA-MBTH derivative with methanol.

-

-

Sample for Analysis:

-

The eluted sample is then ready for analysis by HPLC-MS.

-

Caption: Workflow for this compound extraction and analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Instrumentation:

-

HPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

C18 reversed-phase column.

Chromatographic Conditions (example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the GA-MBTH derivative from other components.

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5-20 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: The GA-MBTH derivative can be monitored using its specific mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ of the GA-MBTH derivative has been reported at approximately m/z 222.07.[3][4]

-

Quantification: For absolute quantification, a standard curve should be generated using a certified this compound standard that has undergone the same derivatization and extraction procedure.

Future Directions and Conclusion

The study of this compound in plants is a burgeoning field with significant potential. While its presence and involvement in key metabolic pathways are now established, several areas require further investigation:

-

Quantitative Abundance: There is a critical need for robust quantitative studies to determine the basal levels of this compound in various plant tissues and to monitor its accumulation under different abiotic and biotic stresses.

-

Signaling Pathways: Elucidating the specific signaling cascades initiated by this compound is essential. This includes identifying its receptors, downstream targets, and its crosstalk with other signaling networks.

-

Enzymatic Regulation: A deeper understanding of the enzymes involved in this compound biosynthesis and catabolism will provide insights into the regulation of its homeostasis.

References

- 1. Plant Glyoxylate/Succinic Semialdehyde Reductases: Comparative Biochemical Properties, Function during Chilling Stress, and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant Glyoxylate/Succinic Semialdehyde Reductases: Comparative Biochemical Properties, Function during Chilling Stress, and Subcellular Localization [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound, the simplest sugar, in plant systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Aldehyde dehydrogenases and the hypothesis of a this compound shunt pathway of photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What signals the glyoxalase pathway in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylglyoxal: An Emerging Signaling Molecule in Plant Abiotic Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arabidopsis thaliana Glyoxalase 2-1 Is Required during Abiotic Stress but Is Not Essential under Normal Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Aldehyde Dehydrogenases in Arabidopsis thaliana: Biochemical Requirements, Metabolic Pathways, and Functional Analysis [frontiersin.org]

Glycolaldehyde's involvement in the formose reaction

An In-depth Technical Guide on the Core Involvement of Glycolaldehyde in the Formose Reaction

Abstract

The formose reaction, first reported by Aleksandr Butlerov in 1861, describes the abiotic synthesis of a complex mixture of sugars from a simple formaldehyde source under basic conditions.[1][2] This process is of significant interest in prebiotic chemistry as a plausible pathway for the natural formation of carbohydrates, the building blocks of RNA and essential metabolic molecules.[3][4] At the heart of this intricate reaction network lies this compound, the simplest two-carbon sugar (C2). It functions as both the initial product of formaldehyde dimerization and the essential cocatalyst that initiates an autocatalytic cycle of sugar formation.[1][5] This technical guide provides a detailed examination of the pivotal role of this compound, summarizing quantitative experimental data, outlining detailed experimental protocols, and visualizing the core reaction pathways.

The Linchpin Role of this compound

The formose reaction is characterized by an induction period, which is followed by a rapid, autocatalytic phase of sugar production.[6] The initial dimerization of formaldehyde to produce this compound is a kinetically challenging and slow step, representing the main bottleneck during the induction period.[1][5] However, once a trace amount of this compound is formed or introduced (as low as 3 ppm is sufficient), it triggers a cascade of reactions.[1][7]

This compound is considered the "linchpin molecule" because it initiates the core autocatalytic cycle.[5] In this cycle, this compound undergoes an aldol addition with formaldehyde to form glyceraldehyde (a C3 sugar).[5][8] Through a series of subsequent aldol reactions, retro-aldol reactions, and isomerizations involving other intermediates like dihydroxyacetone and tetroses, more this compound is ultimately generated than was initially consumed.[1][8] This net production of this compound from formaldehyde, catalyzed by this compound itself, is the defining feature of the reaction's autocatalysis.[1]

Reaction Pathways and Mechanisms

The central mechanism of the formose reaction involves a network of aldol additions, retro-aldol reactions, and aldose-ketose isomerizations.[3] this compound is the entry point into the sugar-building phase of this network. The core cycle, as first proposed by Breslow, highlights this critical function.[1]

The process begins with the slow formation of this compound (C2) from two molecules of formaldehyde (C1). This compound then reacts with another formaldehyde molecule to yield glyceraldehyde (C3). Glyceraldehyde can isomerize to dihydroxyacetone (C3). This C3 ketose can then either react with another formaldehyde to form a tetrulose (C4) or react with this compound to form a pentulose like ribulose (C5). A key step for the autocatalysis is the retro-aldol reaction of an aldotetrose (formed from the tetrulose), which cleaves the C4 sugar into two molecules of this compound, thus amplifying its concentration and accelerating the overall reaction.[1][8]

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the Core Formose Cycle: Catalysis and Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathways of Glycolaldehyde in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde, the simplest monosaccharide, is a pivotal intermediate in a variety of metabolic and synthetic pathways across all domains of life. Its significance extends from being a fundamental building block in prebiotic chemistry to its role as a precursor for valuable biofuels and chemicals in biotechnological applications. Understanding the intricate network of pathways that lead to the synthesis of this compound is crucial for metabolic engineering, drug development, and a deeper comprehension of cellular metabolism. This technical guide provides a comprehensive overview of the known biosynthetic routes to this compound, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate advanced research and development.

Core Biosynthesis Pathways of this compound

This compound is synthesized from a range of precursor molecules through various enzymatic reactions. The primary pathways are detailed below.

From Pentose Phosphates and Glycolytic Intermediates

a) Pentose Phosphate Pathway: In the pentose phosphate pathway, this compound can be generated from xylulose-5-phosphate. The enzyme transketolase transfers a two-carbon unit from xylulose-5-phosphate to a suitable acceptor, such as ribose-5-phosphate or erythrose-4-phosphate. In an alternative reaction, a phosphoketolase can cleave xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate, with this compound being an intermediate.

b) From Fructose-1,6-bisphosphate: An alternative route in glycolysis involves the enzyme aldolase B, which can catalyze the cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate.[1] Aldolase B can also act on fructose-1-phosphate to produce DHAP and glyceraldehyde. While not a direct product, the subsequent metabolism of these triose phosphates can lead to the formation of two-carbon units like this compound under specific cellular conditions.

From Xylose

In many microorganisms, D-xylose, a major component of lignocellulosic biomass, can be converted to this compound through several pathways.

a) The Dahms Pathway: This pathway involves the oxidation of D-xylose to D-xylonate, followed by dehydration to 2-keto-3-deoxy-d-xylonate. This intermediate is then cleaved by 2-keto-3-deoxy-d-xylonate aldolase to yield pyruvate and this compound.[2][3] The key enzymes in this pathway are xylose dehydrogenase, xylonate dehydratase, and 2-keto-3-deoxy-d-xylonate aldolase.[2][3]

b) The Xylulose-1-Phosphate (X1P) Pathway: This synthetic pathway converts D-xylose to D-xylulose, which is then phosphorylated to xylulose-1-phosphate by ketohexokinase C.[4] Xylulose-1-phosphate aldolase (often aldolase B) then cleaves xylulose-1-phosphate into this compound and dihydroxyacetone phosphate (DHAP).[4][5]

From Purines and Folate Biosynthesis

In the folate biosynthesis pathway, the enzyme dihydroneopterin aldolase (EC 4.1.2.25) catalyzes the cleavage of 7,8-dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin and this compound.[6] This reaction is a key step in the synthesis of tetrahydrofolate, an essential cofactor for one-carbon metabolism.

From C1 and C2 Compounds

a) From Formaldehyde: The dimerization of formaldehyde can yield this compound. This can occur non-enzymatically in the formose reaction or be catalyzed by enzymes such as this compound synthase (GALS) or glyoxylate carboligase (GCL).[7] These enzymes are of significant interest in synthetic biology for the production of C2 compounds from C1 feedstocks like methanol or formaldehyde.

b) From Ethylene Glycol: In various microorganisms and mammalian tissues, ethylene glycol can be oxidized to this compound. This reaction is typically catalyzed by alcohol dehydrogenases or more specific ethylene glycol dehydrogenases.[8]

Quantitative Data on Key Enzymes

The efficiency of these biosynthetic pathways is determined by the kinetic properties of the involved enzymes. A summary of available quantitative data is presented below.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (µM l-1h-1) | Reference(s) |

| Dihydroneopterin Aldolase | Methanocaldococcus jannaschii | 7,8-Dihydroneopterin | High (compared to bacterial) | 0.07 (at 25°C) | - | [9] |

| Dihydroneopterin Aldolase | Staphylococcus aureus | 7,8-Dihydroneopterin | - | - | - | [7] |

| Dihydroneopterin Aldolase | Escherichia coli | 7,8-Dihydroneopterin | - | - | - | [7] |

| Xylonate Dehydratase (YjhG) | Escherichia coli | D-xylonate | 4.88 | - | 78.62 | [10][11] |

| Ketohexokinase C (KHK-C) | Human | Fructose | ~0.5-1 | - | - | [12] |

| Aldolase B | Human | Fructose-1-phosphate | - | - | - | [1] |

Experimental Protocols

Accurate quantification of this compound and the characterization of its biosynthetic enzymes are paramount for research in this field. This section provides detailed methodologies for key experiments.

Metabolite Extraction from Microbial Cells

This protocol is designed for the extraction of small polar metabolites like this compound from bacterial or yeast cultures.

Materials:

-

Quenching solution: 60% methanol, 0.85% (w/v) ammonium bicarbonate (-40°C)

-

Extraction solvent: 80% methanol (pre-chilled to -80°C)

-

Centrifuge capable of reaching high speeds at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Rapidly quench the metabolism by adding a defined volume of cell culture to 5 volumes of ice-cold quenching solution.

-

Centrifuge the cell suspension at 5,000 x g for 5 minutes at -10°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.

-

Incubate the suspension at -80°C for at least 1 hour.

-

Thaw the samples on ice and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the extract using a lyophilizer or a vacuum concentrator.

-

Resuspend the dried extract in a solvent compatible with the subsequent analytical method (e.g., 50:50 acetonitrile:water for LC-MS).

Enzyme Assay for Dihydroneopterin Aldolase

This assay measures the activity of dihydroneopterin aldolase by quantifying the formation of its pterin product.[13][14]

Materials:

-

Assay buffer: 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3

-

Substrate: 7,8-dihydroneopterin (DHNP) solution in assay buffer

-

Enzyme: Purified dihydroneopterin aldolase

-

Quenching solution: 1 N HCl

-

Oxidizing solution: 1% (w/v) I2 and 2% (w/v) KI in 1 N HCl

-

Reducing solution: 2% (w/v) ascorbic acid

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare reaction mixtures containing assay buffer and varying concentrations of DHNP.

-

Equilibrate the reaction mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme.

-

At specific time points, quench the reaction by adding an equal volume of 1 N HCl.

-

To oxidize the pterin products for fluorescence detection, add the oxidizing solution and incubate for 5 minutes at room temperature.

-

Stop the oxidation by adding the reducing solution.

-

Centrifuge the samples to remove any precipitate.

-

Analyze the supernatant by HPLC with fluorescence detection (excitation ~365 nm, emission ~446 nm) to quantify the product, 6-hydroxymethyl-7,8-dihydropterin.

-

Calculate the enzyme activity based on the rate of product formation.

Quantification of this compound by GC-MS

This method allows for the sensitive and specific quantification of this compound in biological samples.[15][16][17]

Materials:

-

Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution

-

Pyridine

-

Internal standard (e.g., 13C-labeled this compound)

-

GC-MS system with a suitable capillary column (e.g., free-fatty acid polyethylene glycol)

Procedure:

-

To the dried metabolite extract, add the internal standard.

-

Add 50 µL of PFBHA solution and 50 µL of pyridine.[18]

-

Vortex the mixture and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative.[18]

-

Cool the reaction mixture to room temperature.

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Develop a temperature gradient program to achieve optimal separation. A typical program might start at 80°C and ramp up to 220°C.[15][17]

-

Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound-PFBHA derivative.

-

Generate a standard curve using known concentrations of this compound to quantify the amount in the sample.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is complex and often intertwined with central carbon metabolism.

-

Dahms Pathway Regulation: In some bacteria, the expression of the Dahms pathway genes is induced by the presence of D-xylose.[19] Metabolic flux through this pathway can be influenced by the availability of cofactors and the accumulation of intermediates like D-xylonate.[3]

-

Xylulose-1-Phosphate Pathway Regulation: As this is often a synthetic pathway, regulation is primarily controlled at the genetic level through the choice of promoters and expression levels of the heterologous enzymes.

-

Folate Biosynthesis: The synthesis of this compound via dihydroneopterin aldolase is linked to the cellular demand for folate coenzymes, which are essential for nucleotide biosynthesis and amino acid metabolism.

Conclusion

This compound biosynthesis is a multifaceted process with numerous contributing pathways that vary across different organisms. This guide has provided a detailed overview of the core enzymatic reactions, quantitative data, and experimental methodologies essential for researchers in this field. A thorough understanding of these pathways is critical for harnessing them in synthetic biology for the production of valuable chemicals and for developing novel therapeutic strategies that target these metabolic nodes. The provided diagrams and protocols serve as a foundational resource to facilitate further investigation and innovation in the study of this compound metabolism.

References

- 1. Aldolase B - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced yield of ethylene glycol production from d-xylose by pathway optimization in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic xylulose-1 phosphate pathway increases production of glycolic acid from xylose-rich sugar mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valorisation of xylose to renewable fuels and chemicals, an essential step in augmenting the commercial viability of lignocellulosic biorefineries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00927C [pubs.rsc.org]

- 6. Dihydroneopterin aldolase - Wikipedia [en.wikipedia.org]

- 7. Mechanism of dihydroneopterin aldolase. NMR, equilibrium and transient kinetic studies of the Staphylococcus aureus and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One substrate, five products: reactions catalyzed by the dihydroneopterin aldolase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Characterization of D-xylonate dehydratase YjhG from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Dihydroneopterin Aldolase: The Functional Roles of the Conserved Active Site Glutamate and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The development and validation of a GC-MS method for the quantification of this compound formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Production of fengycin from D-xylose through the expression and metabolic regulation of the Dahms pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Glycolaldehyde Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of glycolaldehyde dimer. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key concepts to support research and development efforts.

Introduction and Structure

This compound (HOCH₂−CHO) is the simplest molecule containing both a hydroxyl and an aldehyde group.[1] While it exists as a monomer in the gaseous state, in solid and molten liquid forms, it spontaneously dimerizes to form 2,5-dihydroxy-1,4-dioxane.[1][2] This dimer is the common commercially available form of the compound.[1] The structure is a six-membered dioxane ring, which adopts a chair conformation.[3]

In the solid state, this compound dimer exists as at least two different polymorphs, α and β, both of which are trans-isomers with the hydroxyl groups in axial positions.[2][4] The β-polymorph has been identified as the more stable crystal phase.[2][4] The key difference between the polymorphs lies in the arrangement of the molecules in the crystal lattice; the α-polymorph forms hydrogen-bonded layers, while the β-polymorph forms a three-dimensional hydrogen-bonded network.[2][4]